molecular formula C13H16N2O6S B3173961 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid CAS No. 951624-91-2

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid

Cat. No. B3173961
CAS RN: 951624-91-2
M. Wt: 328.34 g/mol
InChI Key: FVMZHPRXINPKHD-UHFFFAOYSA-N
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Description

“1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CS(=O)(=O)C1=C(C=CC(=C1)N+[O-])N2CCC(CC2)C(=O)O . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Anticancer Applications

Research has explored derivatives of piperidine-4-carboxylic acid for their potential as anticancer agents. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them, finding some compounds with significant anticancer activity. This highlights the potential of structurally similar compounds to 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid in cancer therapy (Rehman et al., 2018).

Structural Studies

The structural analysis and interaction studies of compounds closely related to the targeted chemical have been conducted. For instance, the synthesis, spectroscopic, and theoretical studies on complexes formed by piperidinium-3-carboxylic acid with nitrophenol derivatives offer insights into hydrogen bonding and charge delocalization, which can inform the design and development of new compounds with enhanced therapeutic or chemical properties (Anioła et al., 2016).

Synthetic Methodologies

A variety of synthetic approaches have been developed for compounds structurally similar to this compound, aiming at improving yield, purity, and functional applicability in different fields. The synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene exemplifies the exploration of efficient synthesis pathways for related compounds, offering potential for scalability and practical application in pharmaceutical manufacturing (Jia-bin, 2010).

Mechanistic Insights

Investigations into the mechanisms of action and synthesis of related compounds provide foundational knowledge for the development of novel therapeutics. For example, the preparation of benzothiazine hydroxamic acids from sulfone and sulfoxide precursors sheds light on the reactivity and potential biological applications of sulfone derivatives in medicinal chemistry (Coutts & Smith, 1967).

properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-22(20,21)12-8-10(15(18)19)2-3-11(12)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZHPRXINPKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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